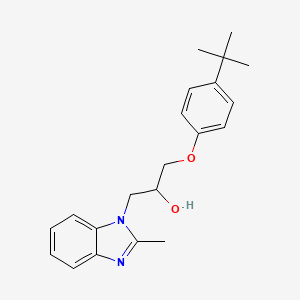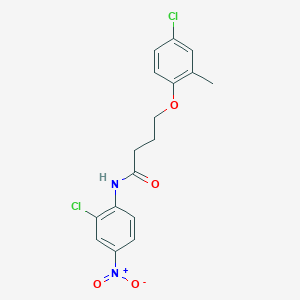![molecular formula C26H40N2O4 B3981632 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]](/img/structure/B3981632.png)
3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]
Descripción general
Descripción
3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol], also known as Bis(2-diethylamino-1-methylethoxy)phenylmethane, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral ligand that can be used in various chemical reactions to catalyze the formation of new compounds.
Aplicaciones Científicas De Investigación
3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] has been widely used in scientific research as a chiral ligand in various chemical reactions. It has been used in the synthesis of chiral compounds such as amino acids, peptides, and alcohols. The compound has also been used in the synthesis of chiral drugs such as anti-cancer drugs and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] involves the formation of a complex with a metal catalyst. The chiral ligand binds to the metal catalyst, which then catalyzes the formation of a new compound. The chiral nature of the ligand results in the formation of a chiral product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] as a chiral ligand has several advantages in lab experiments. It is a highly effective ligand that can catalyze the formation of chiral compounds with high yields. The compound is also easy to synthesize and purify. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]. One direction is to explore the use of this compound in the synthesis of new chiral drugs. Another direction is to investigate the potential of this compound as a catalyst for other chemical reactions. Further research is also needed to better understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] is a chiral ligand that has gained significant attention in scientific research. The compound has been widely used in the synthesis of chiral compounds and drugs. The mechanism of action of this compound involves the formation of a complex with a metal catalyst. The compound is non-toxic and does not have any significant adverse effects on the human body. The use of this compound has several advantages in lab experiments, but also has limitations. Further research is needed to explore the potential of this compound in various applications.
Propiedades
IUPAC Name |
1-(diethylamino)-3-[4-[4-[3-(diethylamino)-2-hydroxypropoxy]phenyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O4/c1-5-27(6-2)17-23(29)19-31-25-13-9-21(10-14-25)22-11-15-26(16-12-22)32-20-24(30)18-28(7-3)8-4/h9-16,23-24,29-30H,5-8,17-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZZFFIOISDZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN(CC)CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3981549.png)

![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B3981561.png)
![3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B3981567.png)
![N-cyclopropyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3981568.png)
![ethyl 1-(1H-imidazol-4-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3981573.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3981581.png)






![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)